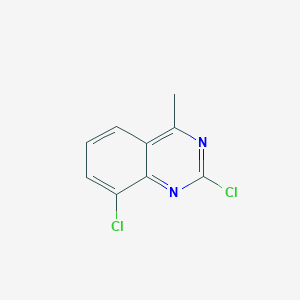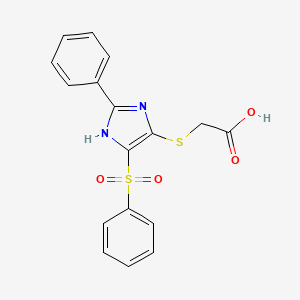
(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be synthesized.
Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or imidazole moieties.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications might include its use as a lead compound for drug development, particularly if it exhibits any bioactive properties.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: If the compound acts as an inhibitor for specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound might affect pathways related to oxidative stress, inflammation, or cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-propionic acid
- (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-butyric acid
Uniqueness
The uniqueness of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might lie in its specific structural features, such as the combination of the benzenesulfonyl and imidazole groups, which could confer unique reactivity or biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H14N2O4S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H14N2O4S2/c20-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)19-15(18-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19)(H,20,21) |
Clave InChI |
WLFYWQQYZCCOLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)


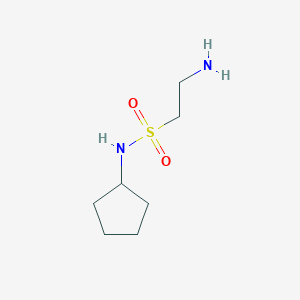
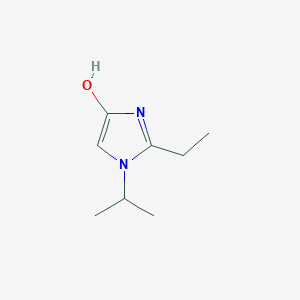
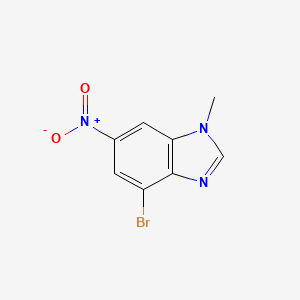
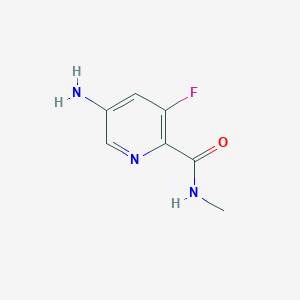

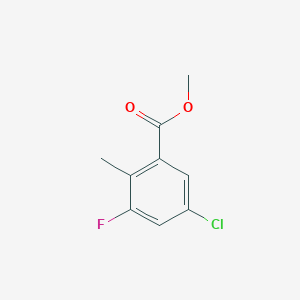


![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
